Senkyunolide S

Description

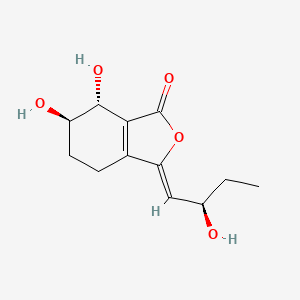

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGANEFDEDYAJS-IFUCJSHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of Senkyunolide S and Analogues

Botanical Sanctuaries: The Distribution of Senkyunolides

Senkyunolides, including Senkyunolide S, are predominantly found in plants belonging to the Umbelliferae (Apiaceae) family. mdpi.comnih.govresearchgate.netdntb.gov.ua This family of aromatic flowering plants is a primary source of these bioactive compounds. Notably, species such as Ligusticum chuanxiong Hort. and Angelica sinensis (Oliv.) Diels are well-documented producers of a variety of phthalides, with senkyunolides being significant constituents. mdpi.comnih.govtandfonline.comresearchgate.net

The distribution of these compounds is not limited to these two prominent examples. Research has identified senkyunolides in other members of the Umbelliferae family, including Ligusticum wallichii Franch, Cnidium officinale Makino, Lomatium californicum (Nutt), and Cryptotaenia japonica Hassk. mdpi.comnih.gov While the Umbelliferae family is the principal reservoir, natural phthalides have also been occasionally reported in other plant families such as Cactaceae, Compositae, Lamiaceae, Gentianaceae, and Loganiaceae. nih.gov Furthermore, some phthalides have been identified as metabolites from fungi and lichens. nih.gov

The concentration of these compounds can vary significantly between species and even within different parts of the same plant. For instance, the rhizomes of L. chuanxiong and the roots of A. sinensis are known to contain high levels of phthalides. mdpi.com Specifically, the content of Senkyunolide I, a closely related analog, can exceed 10 mg/g in L. chuanxiong, whereas in A. sinensis, the maximum content is around 1 mg/g. mdpi.com This difference is thought to be due to the higher levels of its precursor, ligustilide (B1675387), in L. chuanxiong. mdpi.com

Botanical Sources of Senkyunolides

| Plant Species | Family | Primary Plant Part |

|---|---|---|

| Ligusticum chuanxiong Hort. | Umbelliferae (Apiaceae) | Rhizome |

| Angelica sinensis (Oliv.) Diels | Umbelliferae (Apiaceae) | Root |

| Ligusticum wallichii Franch | Umbelliferae (Apiaceae) | Not specified |

| Cnidium officinale Makino | Umbelliferae (Apiaceae) | Rhizome |

| Lomatium californicum (Nutt) | Umbelliferae (Apiaceae) | Not specified |

| Cryptotaenia japonica Hassk | Umbelliferae (Apiaceae) | Not specified |

The Making of a Molecule: Elucidating Biosynthetic Pathways

The biosynthesis of senkyunolides is a complex process that is still being actively investigated. The prevailing hypothesis points to a pathway originating from ligustilide, a major phthalide (B148349) in many Umbelliferae plants.

Proposed Pathways: From Ligustilide to this compound

The transformation of ligustilide into senkyunolides such as Senkyunolide I is believed to occur through oxidation and subsequent hydrolysis. nih.govfrontiersin.org One proposed intermediate in this pathway is 6,7-epoxyligustilide, which is formed through the oxidation of ligustilide. nih.govscience.gov Further hydrolysis of this epoxide can then lead to the formation of Senkyunolide I. nih.govfrontiersin.org This transformation is not just a theoretical construct; Senkyunolide I is a major metabolite of ligustilide both in vivo and in vitro. nih.govresearchgate.net

The Enzymatic Machinery: Identifying Key Players

The enzymatic reactions driving the biosynthesis of senkyunolides are beginning to be unraveled. Key enzyme families implicated in these pathways include Fe(II)- and 2-oxoglutarate-dependent dioxygenases (2-OGDs) and cytochrome P450 monooxygenases (CYPs). biorxiv.orgbiorxiv.orgnih.govfrontiersin.org

In Ligusticum chuanxiong, several 2-OGDs and CYPs have been identified as phthalide C-4/C-5 desaturases. biorxiv.orgbiorxiv.org These enzymes are capable of converting senkyunolide A to l-n-butylphthalide and ligustilide to butylidenephthalide. biorxiv.orgbiorxiv.org For instance, the enzyme LcSAO1, a 2-OGD from the DOXB clade, has been shown to catalyze the desaturation of senkyunolide A at the C-4 and C-5 positions to produce butylphthalide (B1668128). nih.govresearchgate.netmdpi.com

In Angelica sinensis, studies combining transcriptome and metabolite profiling have identified several candidate enzymes involved in phthalide accumulation and transformation. nih.govfrontiersin.orgx-mol.net Among these, polyphenol oxidase and shikimate dehydrogenase have been suggested to play a role in the conversion of ligustilide to Senkyunolide I. nih.govfrontiersin.org Specifically, polyphenol oxidase was shown to increase the levels of Senkyunolide I in in vitro experiments. frontiersin.org While these findings provide valuable insights, the precise mechanisms and the full suite of enzymes involved in the biosynthesis of this compound require further investigation. nih.govfrontiersin.org

Genetic Blueprint: Regulating Phthalide Production

The accumulation and transformation of phthalides, including this compound, are under tight genetic and molecular control. nih.govfrontiersin.org Transcriptome analyses in Angelica sinensis have revealed a number of candidate genes potentially involved in the regulation of phthalide biosynthesis. nih.govfrontiersin.orgresearchgate.net These include genes encoding for enzymes like phospho-2-dehydro-3-deoxyheptonate aldolase, shikimate dehydrogenase, primary amine oxidase, polyphenol oxidase, and tyrosine decarboxylase. nih.govfrontiersin.orgx-mol.net

The expression levels of these genes can significantly influence the profile of phthalides within the plant. frontiersin.org For example, the application of plant growth regulators like chlormequat (B1206847) chloride (CCC) in Angelica sinensis has been shown to alter the content of various phthalides. mdpi.com Low concentrations of CCC were found to significantly increase the accumulation of senkyunolide A, while concurrently decreasing the levels of Z-ligustilide. mdpi.com This suggests that external factors can modulate the genetic regulatory networks governing phthalide biosynthesis. Further research, including knockout experiments, is needed to definitively establish the roles of these candidate genes. frontiersin.org

A Molecule in Flux: Chemical and Biological Transformations

Senkyunolides are not static molecules; they can undergo various chemical and biological transformations. These transformations include interconversion between different senkyunolide analogues and the formation of metabolites in vivo.

The processing and storage of plant material can significantly impact the composition of phthalides. For example, during the drying of fresh Ligusticum chuanxiong rhizomes, the levels of ligustilide and senkyunolide A decrease, while the amounts of Senkyunolide I and its isomer, Senkyunolide H, increase. nih.gov This suggests a chemical conversion of the former into the latter.

In biological systems, Senkyunolide I is known to be a major metabolite of ligustilide. nih.govresearchgate.net When ligustilide is administered, it is metabolized in the body to form Senkyunolide I and Senkyunolide H. science.govscience.gov The primary metabolic pathways for Senkyunolide I itself involve phase II metabolism, specifically glucuronide and glutathione (B108866) conjugation. mdpi.comresearchgate.netresearchgate.netnih.gov Studies in rats have led to the isolation and identification of several metabolites, including SEI-6S-O-β-D-glucuronide, SEI-7S-O-β-D-glucuronide, SEI-7S-S-glutathione, and SEI-7R-S-glutathione. nih.gov Interestingly, the configuration at the 7th position of the molecule can be inverted during the process of glutathione conjugation. researchgate.netnih.gov

Advanced Synthetic Methodologies and Analog Development for Senkyunolide S Research

Optimization of Natural Extraction and Isolation Techniques for Senkyunolides

Efficient extraction and isolation are foundational to the research of naturally occurring compounds like Senkyunolides. Traditional methods are often superseded by modern, "green" techniques that offer improved efficiency, reduced solvent consumption, and higher purity of the final product. chemrxiv.org The optimization of these processes is critical and often involves statistical approaches like Response Surface Methodology (RSM) to fine-tune variables such as solvent concentration, temperature, pressure, and time. nih.govnih.govnih.gov

Supercritical Fluid Extraction (SFE): This technique, particularly using supercritical carbon dioxide (SC-CO₂), is a prime example of a green extraction method. nih.gov SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract, making it ideal for heat-sensitive compounds. nih.govrjptonline.org Its solvating power can be manipulated by adjusting temperature and pressure, allowing for selective extraction. nih.govmdpi.com For non-polar compounds like many phthalides, SC-CO₂ is highly effective. The addition of a co-solvent, such as ethanol (B145695) or methanol (B129727), can enhance the extraction of more polar compounds. nih.gov In the context of Senkyunolides from sources like Ligusticum chuanxiong, SFE has been used to obtain the essential oil containing these phthalides under specific conditions, such as 20 MPa of pressure and a temperature of 40°C. researchgate.net

Ultra-high Pressure Ultrasonic-Assisted Extraction (UHPUAE): This method combines high pressure with the mechanical and cavitation effects of ultrasound to enhance extraction efficiency. nih.gov High pressure helps the solvent penetrate deeper into the plant matrix, while ultrasonic waves create cavitation bubbles that rupture cell walls, facilitating the release of intracellular components. nih.govmdpi.com Studies on Ligusticum chuanxiong have employed high-pressure ultrasound-assisted extraction to simultaneously obtain several Senkyunolides (A, H, I) and other active constituents. nih.govnih.govscilit.com Optimization of this process has identified key parameters for maximizing yield, demonstrating that this technique is highly effective and efficient. nih.govnih.gov For instance, combining SFE with ultrasound (USFE) has been shown to increase extraction yield by 14% under less severe operating conditions (lower temperature, pressure, and time) compared to SFE alone. researchgate.net

Chromatographic Techniques: Following initial extraction, purification is essential to isolate individual Senkyunolides. Various chromatographic methods are employed for this purpose. iipseries.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase preparative HPLC is a powerful tool for isolating specific compounds like Senkyunolide I from complex extracts. nih.govresearchgate.net Methods have been developed using specific solvent systems, such as methanol and aqueous ammonium (B1175870) acetate, with a stepwise gradient to achieve complete separation from other major compounds like ferulic acid. nih.govresearchgate.net

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. researchgate.net CCC has been successfully used to isolate and purify Senkyunolide H and Senkyunolide I from Rhizoma Chuanxiong extracts in a single run, yielding products with high purity (93% and 98%, respectively). nih.gov The selection of an optimized two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is critical for successful separation. nih.gov

The following table summarizes optimized conditions for various advanced extraction techniques used for Senkyunolides and related compounds.

| Method | Plant Source | Target Compounds | Optimized Parameters | Key Findings |

| High-Pressure Ultrasonic-Assisted Extraction (HPUAE) | Ligusticum chuanxiong | Senkyunolide A, H, I, Ligustilide (B1675387), Ferulic acid, Levistolide A | Solvent: 40% ethanol; Pressure: 10 MPa; Temp: 70°C; Ultrasonic Power: 180 W; Time: 74 min; Particle Size: 80 mesh; Liquid-to-Solid Ratio: 100:1 nih.govnih.gov | Response Surface Methodology (RSM) was used to determine the best conditions for simultaneously extracting six major components. nih.govnih.gov |

| Supercritical Fluid Extraction (SFE) | Ligusticum chuanxiong | Senkyunolide A, Z-ligustilide | Fluid: Supercritical CO₂; Pressure: 20 MPa; Temp: 40°C researchgate.net | SFE was used to obtain the essential oil, which was then subjected to chromatographic separation to isolate the target compounds. researchgate.net |

| Ultrasound Assisted SFE (USFE) | Adlay Seed | Oil and Coixenolide | Fluid: Supercritical CO₂; Pressure: 20 MPa; Temp: 40°C; Time: 3.5h; CO₂ Flow Rate: 3.0 L/h researchgate.net | The addition of ultrasound increased the extraction yield by 14% while allowing for less severe operating conditions compared to SFE alone. researchgate.net |

| Counter-Current Chromatography (CCC) | Rhizoma Chuanxiong | Senkyunolide H, Senkyunolide I, Ferulic acid | Solvent System: n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v); Mobile Phase: Lower phase; Mode: Head-to-tail elution nih.gov | A single run on 400 mg of crude extract yielded pure Senkyunolide I (6.4 mg, 98% purity) and Senkyunolide H (1.7 mg, 93% purity). nih.gov |

| Reversed-Phase HPLC | Chuanxiong | Senkyunolide I | Column: Reversed-phase; Solvent System: Stepwise gradient of methanol and 0.05 mol/L NH₄Ac aqueous solution nih.govresearchgate.net | The method was effective for isolating Senkyunolide I by completely separating it from the major interfering compound, ferulic acid. nih.govresearchgate.net |

Synthetic Organic Chemistry Approaches to Senkyunolide Core Structures

While natural extraction provides access to Senkyunolides, synthetic organic chemistry offers a route to produce these molecules and their analogues in a controlled and potentially scalable manner. The synthesis of complex natural products like Senkyunolide S hinges on the strategic application of key chemical reactions to construct the core molecular framework, which is typically a substituted benzofuranone or related phthalide (B148349) structure.

Cyclization Processes: A central challenge in synthesizing the Senkyunolide core is the formation of the heterocyclic ring system. Intramolecular cyclization is a powerful strategy to achieve this. nih.gov This involves a molecule with two reactive functional groups that are induced to react with each other to form a ring. For the Senkyunolide lactone ring, this could involve an intramolecular reaction where a hydroxyl group attacks an ester or carboxylic acid derivative, closing the ring to form the lactone. researchgate.net The stereochemistry of the substituents on the ring is a critical aspect that must be controlled during the synthesis, often through the use of chiral catalysts or starting materials. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed cyclizations, provide efficient ways to form such ring systems with high selectivity. mdpi.comorganic-chemistry.org

Functional Group Modifications: Building the Senkyunolide core is not just about forming the rings; it also requires the precise installation and modification of various functional groups. slideshare.net A typical synthetic route involves a series of steps where functional groups are added, removed, or converted into other groups. researchgate.net For example, creating the butylidene side chain characteristic of many Senkyunolides would require specific olefination reactions (e.g., the Wittig reaction) to form the carbon-carbon double bond with the correct geometry. Hydroxyl groups may need to be introduced using oxidation reactions and their stereochemistry set by stereoselective reduction of a ketone. Protecting groups are often employed to temporarily mask reactive functional groups to prevent them from interfering with reactions elsewhere in the molecule, and are then removed in later steps. nih.gov

Rational Design and Synthesis of Novel Senkyunolide Analogues for Biological Activity Studies

Rational design is a key strategy in medicinal chemistry for developing new therapeutic agents. mdpi.com This approach involves designing molecules with a specific biological target in mind, often using knowledge of the structure-activity relationships of existing compounds. nih.govelsevierpure.com In the context of this compound, researchers have designed and synthesized novel analogues to enhance specific biological activities, such as neuroprotection. nih.gov

A notable example involves the creation of Senkyunolide analogues bearing a benzofuranone fragment designed to act as neuroprotective agents. nih.gov In this research, the rational design strategy involved attaching a furoxan-based nitric oxide (NO) releasing functionality to the core Senkyunolide structure. The hypothesis was that the combined properties of the Senkyunolide scaffold and the neuroprotective effects of NO could lead to a synergistic enhancement of activity. nih.gov

The synthesis of these analogues involved modifying the Senkyunolide core and linking it to the furoxan moiety. The resulting compounds were then evaluated for their neuroprotective effects in models of oxygen-glucose deprivation (OGD), which simulates ischemic conditions. The study found that several of the synthesized analogues exhibited significant neuroprotective activity. nih.gov Specifically, compound 1g , which featured a short linker connecting the Senkyunolide core to the furoxan group, showed the most potent neuroprotection, increasing cell survival to 145.2% at a concentration of 100 μM. nih.gov This work demonstrates how rational design and synthesis can be used to develop novel derivatives of natural products with improved biological profiles. mdpi.com

The table below details the neuroprotective effects of some synthesized Senkyunolide analogues in an oxygen-glucose deprivation model.

| Compound | Modification | Neuroprotective Effect (Cell Survival %) |

| Senkyunolide Analogue 1f | Furoxan-based NO-releasing group attached | Significant biological activity nih.gov |

| Senkyunolide Analogue 1g | Furoxan-based NO-releasing group with short linker | 145.2% nih.gov |

| Senkyunolide Analogue 1h | Furoxan-based NO-releasing group attached | Significant biological activity nih.gov |

| Senkyunolide Analogue 1i | Furoxan-based NO-releasing group attached | Significant biological activity nih.gov |

Analytical Science and Methodological Advancements in Senkyunolide Research

Development and Application of Advanced Chromatographic and Spectrometric Methods (e.g., HPLC/DAD/ESI/MS, NMR, Mass Spectrometry) for Senkyunolides

The identification and structural elucidation of Senkyunolide S, a phthalide (B148349) triol found in plants of the Apiaceae family like Ligusticum chuanxiong and Angelica sinensis, rely heavily on the integration of sophisticated separation and detection techniques. usda.govfrontiersin.orgnih.gov High-performance liquid chromatography (HPLC) is a foundational technique for the isolation of phthalides from plant material. usda.govnih.gov For more complex analyses, researchers employ hyphenated systems that couple liquid chromatography with mass spectrometry.

Ultra-high-performance liquid chromatography (UHPLC) or UPLC systems, known for their high resolution and speed, are often connected to high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF-MS) or Orbitrap MS. rsc.orgfigshare.com These methods allow for the rapid and accurate identification of this compound in complex herbal preparations. rsc.orgfigshare.comscirp.org

In such analyses, this compound is identified based on its specific retention time in the chromatographic column and its mass-to-charge ratio (m/z). Using UPLC-Q-TOF-MS analysis in negative ion mode, this compound (with the molecular formula C12H16O5) has been detected, exhibiting a characteristic [M-H]⁻ ion. rsc.orgfigshare.com Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), which fragments the parent ion into smaller, predictable product ions, creating a unique "fingerprint" for the molecule. rsc.orgfigshare.com This fragmentation pattern, along with data from Nuclear Magnetic Resonance (NMR) spectroscopy for the broader class of phthalides, is crucial for unambiguous structural confirmation. usda.govresearchgate.netresearchgate.net

Table 1: Mass Spectrometric Data for the Identification of this compound

| Analytical Method | Retention Time (min) | Parent Ion Mode | Observed m/z | Key MS/MS Fragment Ions (m/z) | Source |

|---|---|---|---|---|---|

| UPLC-Q-TOF-MS | 12.18 | [M-H]⁻ | 239.0927 | 195.1016, 175.0788 | rsc.org |

| UHPLC-Q-Orbitrap HRMS | 9.17 | [M-H]⁻ | 239.0923 | 221.1185 [M-H-H₂O]⁻, 195.1029 [M-H-CO₂]⁻, 177.0916 [M-H-H₂O-CO₂]⁻ | figshare.com |

Method Validation Parameters for Purity, Content Determination, and Quantitative Analysis in Research Samples

The quantitative analysis of this compound requires fully validated analytical methods to ensure that the results are reliable, reproducible, and accurate. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. Key parameters for validation, as typically outlined by regulatory guidelines, include sensitivity, linearity, reproducibility, and recovery.

A critical prerequisite for developing a quantitative assay is the availability of a high-purity certified reference standard. For this compound, reference materials with a purity of ≥98% as determined by HPLC are commercially available. bjoka-vip.comchemicalbook.com These standards are essential for establishing the linearity of an assay, which is the ability to elicit test results that are directly proportional to the concentration of the analyte. A linear calibration curve is typically generated by analyzing the reference standard at a minimum of five different concentrations.

Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Recovery studies are performed to determine the accuracy of a method, which reflects how close the measured value is to the true value. This is often tested by spiking a blank matrix with a known amount of the this compound reference standard and measuring the amount recovered. While specific, fully detailed validation reports for this compound assays were not present in the reviewed literature, the availability of high-purity standards makes the development and validation of such methods feasible. bjoka-vip.comchemicalbook.com

Table 2: Key Method Validation Parameters for Quantitative Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Sensitivity (LOD/LOQ) | The lowest amount of analyte that can be detected (Limit of Detection) or quantified with acceptable precision and accuracy (Limit of Quantitation). | Determines the lower limit of this compound concentration that can be reliably measured in a sample. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Established using a certified reference standard of this compound to create a calibration curve for accurate quantification. |

| Reproducibility (Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. Assessed at intra-day and inter-day levels. | Ensures the consistency and reliability of the measurement of this compound content over time and with different analysts. |

| Recovery (Accuracy) | The measure of the method's ability to determine the true value of the analyte in a sample. It is often assessed by spike-recovery experiments. | Confirms that the analytical procedure can accurately quantify the total amount of this compound present in the sample matrix. |

Comparative Analytical Strategies for Senkyunolide Analogues and Related Phytocompounds

This compound does not occur in isolation; it is part of a complex mixture of structurally related phthalides and other phytochemicals within the plant source. nih.govscirp.org Therefore, analytical strategies are often designed not just to quantify a single compound but to generate a comprehensive chemical profile. Modern techniques like UPLC-Q-TOF-MS are powerful tools for the simultaneous analysis of multiple components in a single chromatographic run. rsc.orgfigshare.com

Table 3: Co-occurring Phthalides Identified Alongside this compound in Analytical Studies

| Compound | Molecular Formula | Common Plant Source | Reference |

|---|---|---|---|

| This compound | C12H16O5 | Ligusticum chuanxiong, Angelica sinensis | frontiersin.orgrsc.org |

| Senkyunolide A | C12H16O2 | Ligusticum chuanxiong, Angelica sinensis | nih.gov |

| Senkyunolide I | C12H16O4 | Ligusticum chuanxiong, Angelica sinensis | usda.gov |

| Senkyunolide H | C12H16O4 | Ligusticum officinale | usda.gov |

| Z-ligustilide | C12H14O2 | Ligusticum chuanxiong, Angelica sinensis | nih.gov |

| 3-Butylphthalide | C12H14O2 | Ligusticum chuanxiong | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of Senkyunolide S and Its Analogues

Elucidation of Key Structural Moieties and Functional Groups Essential for Specific Biological Activities

While comprehensive SAR studies focusing exclusively on Senkyunolide S are limited, research on the broader class of phthalides, to which this compound belongs, has identified several structural features critical for their biological effects. The phthalide (B148349) skeleton itself, a bicyclic structure composed of a benzene (B151609) ring fused to a lactone ring, is a fundamental pharmacophore.

For phthalides in general, the following structural elements have been noted for their importance:

The Lactone Ring: The five-membered lactone ring, along with the butyl side chain, is considered important for the observed biological activities of many phthalides. usda.gov

Unsaturation in the Phthalide Ring: The degree of unsaturation in the heterocyclic ring can significantly impact cytotoxicity. For instance, in a series of butylphthalide (B1668128) derivatives, an increase in the unsaturation of the A ring was shown to enhance cytotoxic activities.

Hydroxyl Groups: The presence and position of hydroxyl groups on the phthalide scaffold can modulate activity. For example, the 6,7-diol moiety in compounds like Senkyunolide H and Senkyunolide I has been linked to the inhibition of calcium ion-ATPase. usda.gov In the context of antifungal activity, a free hydroxyl group on the benzene ring of phthalide analogues was found to be favorable for the activity. nih.gov

C3=C8 Double Bond: A double bond between the C3 and C8 positions in phthalides has been suggested to have an important influence on xanthine (B1682287) oxidase inhibitory activities. researchgate.net

In a study on various phthalides, including Senkyunolide H and I, which are structurally related to this compound, the dihydroxy butylphthalides were noted for their nematicidal and topoisomerase inhibitory activities. usda.gov

Rational Design and Synthesis of Derivatives for Enhanced Bioactivity and Selectivity (e.g., furoxan-based nitric oxide releasing functionality)

A significant strategy in medicinal chemistry involves the rational design and synthesis of novel analogues of a lead compound to enhance its therapeutic properties. In the case of senkyunolides, a notable approach has been the development of hybrid molecules that combine the core phthalide structure with other pharmacologically active moieties.

One prominent example is the design and synthesis of Senkyunolide analogues bearing a benzofuranone fragment, which were evaluated for their neuroprotective effects. researchgate.netnih.gov Within this class of analogues, a particularly innovative modification was the incorporation of a furoxan-based nitric oxide (NO) releasing functionality . researchgate.netnih.govuky.edu Furoxans are a class of heterocyclic compounds known to release NO, a key signaling molecule with various physiological roles, including vasodilation and neuromodulation.

In a study, a series of these hybrid compounds were synthesized and tested in models of oxygen glucose deprivation (OGD). researchgate.netnih.gov The results demonstrated that the derivatives possessing the furoxan moiety exhibited significant biological activities. researchgate.netuky.edu Notably, the length of the linker connecting the furoxan ring to the main structure played a crucial role in the observed neuroprotective potency.

| Compound | Linker Length | Neuroprotection (Cell Survival %) at 100 µM |

| 1g | Short | 145.2% |

| 1f-1i (general) | Varied | Significant biological activities |

Table 1: Neuroprotective effects of furoxan-based Senkyunolide analogues in an Oxygen Glucose Deprivation (OGD) model. Data sourced from a study on rationally designed neuroprotective agents. researchgate.net

This research highlights a successful application of rational drug design, where the conjugation of a furoxan moiety to a Senkyunolide analogue resulted in a derivative with enhanced neuroprotective activity. researchgate.netnih.gov

Application of Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into the interactions between small molecules and their biological targets at a molecular level. nih.govresearchgate.netkallipos.grunifap.br These methods aid in understanding SAR, predicting the activity of novel compounds, and guiding the design of more potent and selective drugs.

While specific computational studies on this compound are not extensively documented, research on its close structural relatives, such as Senkyunolide H and Senkyunolide I, demonstrates the utility of these approaches for the phthalide class of compounds.

For instance, network pharmacology, a computational method, has been employed to investigate the potential mechanisms of action of Senkyunolide H in the context of cerebral ischemic stroke. nih.gov This approach helps to identify potential protein targets and signaling pathways modulated by the compound.

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method was utilized in a study on phthalides and norphthalides from Ligusticum chuanxiong, which included compounds structurally similar to this compound, to validate their inhibitory activities against xanthine oxidase. researchgate.net In a separate study, molecular docking was used to investigate the binding mode and interaction between several phthalides, including Senkyunolide A and Senkyunolide I, and the thrombin catalytic site. researchgate.net

These computational approaches provide a framework for:

Visualizing binding modes: Understanding how a ligand fits into the active site of a protein.

Identifying key interactions: Determining the specific amino acid residues involved in binding.

Predicting binding affinities: Estimating the strength of the interaction between a ligand and its target.

Guiding lead optimization: Suggesting structural modifications to improve binding and activity.

The application of these computational tools to the broader family of senkyunolides and phthalides underscores their importance in elucidating the complex SAR of these natural products and in the rational design of novel therapeutic agents. nih.govresearchgate.net

Pre Clinical Pharmacokinetic and Pharmacodynamic Research of Senkyunolide S in in Vivo Animal Models Mechanistic Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Pre-clinical studies in animal models, primarily rats, have been instrumental in characterizing the ADME profile of Senkyunolide S. These studies show it is rapidly absorbed and widely distributed throughout the body. nih.govresearchgate.netnih.gov

The metabolism of this compound is extensive, involving both Phase I and Phase II reactions. However, Phase II metabolism is the predominant pathway. nih.govresearchgate.netnih.gov The primary metabolic transformations are glucuronidation and glutathione (B108866) conjugation. frontiersin.org In addition to these major pathways, Phase I reactions such as methylation, hydrolysis, and epoxidation have also been identified as contributing to its biotransformation. researchgate.net

In vivo studies have successfully identified numerous metabolites in various biological samples. After administration in rats, a total of 18 distinct metabolites were detected in bile, with six found in plasma and five in urine. frontiersin.org The four principal metabolites, isolated from rat bile samples, have been structurally identified, confirming that glucuronide and glutathione conjugation are the key metabolic routes. frontiersin.org An interesting stereochemical observation is that the configuration at the 7th position of the molecule can be inverted during the process of glutathione conjugation. frontiersin.org

Table 1: Major Metabolites of this compound Identified in Rats

| Metabolite ID | Metabolite Name | Metabolic Pathway | Biological Matrix of Identification |

|---|---|---|---|

| M1 | SEI-6S-O-β-D-glucuronide | Glucuronidation (Phase II) | Bile |

| M2 | SEI-7S-O-β-D-glucuronide | Glucuronidation (Phase II) | Bile |

| M3 | SEI-7S-S-glutathione | Glutathione Conjugation (Phase II) | Bile |

| M4 | SEI-7R-S-glutathione | Glutathione Conjugation (Phase II) | Bile |

Following absorption, this compound is distributed widely across various tissues. nih.govresearchgate.netnih.gov Studies in rats have consistently shown significant distribution to the kidneys, liver, and lungs. nih.govresearchgate.netnih.gov A noteworthy characteristic of this compound is its ability to effectively cross the blood-brain barrier (BBB), a critical feature for compounds targeting the central nervous system. nih.gov Quantitative analysis indicates that the exposure in the brain is substantial, with the area under the curve (AUC) for this compound in the brain reaching 77.9% of that in the plasma. researchgate.net This efficient penetration into the brain underscores its potential for neurological applications. nih.govresearchgate.net

Table 2: Tissue Distribution of this compound in Animal Models

| Tissue | Observed Distribution Level | Quantitative Data Highlight |

|---|---|---|

| Liver | High | N/A |

| Kidneys | High | N/A |

| Lungs | High | N/A |

| Brain | High | Brain AUC is 77.9% of plasma AUC researchgate.net |

Pharmacodynamic Biomarker Identification and Validation

Research into the pharmacodynamics of this compound has begun to uncover its molecular targets and the signaling pathways through which it exerts its physiological effects. These investigations are crucial for validating biomarkers of its activity.

One of the key cellular targets identified for this compound is the Vitamin D Receptor (VDR). It acts as a novel, natural VDR agonist, specifically targeting the ligand-binding domain. This interaction is central to its anti-fibrotic effects. By activating VDR, this compound initiates a reprogramming of fatty acid metabolism. This metabolic shift is critical in mitigating lipid accumulation in hepatic stellate cells (HSCs), the primary cells involved in liver fibrosis.

The activation of VDR by this compound leads to the inhibition of critical pro-fibrotic signaling pathways. Specifically, it has been shown to suppress the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway. This inhibition effectively reverses the fibrogenic activation of HSCs and reduces the deposition of extracellular matrix, a hallmark of fibrosis.

Beyond its anti-fibrotic action, this compound has been linked to the modulation of several other key signaling pathways involved in inflammation and cellular stress responses. These include:

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Upregulation of this pathway has been observed in a sepsis model, suggesting a role in the inflammatory response.

Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear factor-kappa B (NF-κB): Suppression of this pathway is implicated in its protective effects in a model of thoracic aortic aneurysm, highlighting its anti-inflammatory and cell survival regulatory functions.

These molecular interactions translate into a range of physiological responses observed in pre-clinical models, including potent anti-fibrotic, anti-inflammatory, antioxidant, and neuroprotective effects.

Table 3: Pharmacodynamic Profile of this compound

| Category | Identified Biomarker/Pathway | Observed Physiological Response |

|---|---|---|

| Cellular Target | Vitamin D Receptor (VDR) Agonist | Initiation of fatty acid metabolic reprogramming |

| Signaling Pathway Inhibition/Activation | Inhibition of TGF-β/Smad3 pathway | Anti-fibrotic effect in the liver |

| Upregulation of p38 MAPK pathway | Modulation of inflammatory response in sepsis | |

| Inhibition of PI3K/Akt/NF-κB pathway | Protective effects on aortic tissue | |

| Physiological Responses | Reduction in extracellular matrix deposition | Amelioration of liver fibrosis |

| Inhibition of hepatic stellate cell activation | Prevention of liver fibrosis progression | |

| Modulation of inflammatory and stress pathways | Anti-inflammatory and neuroprotective effects |

Synergistic Effects and Combinatorial Research of Senkyunolide S

Investigation of Synergistic Interactions with Other Phytocompounds and Herbal Extracts (e.g., cryptotanshinone)

Research into the combinatorial effects of Senkyunolide I has revealed significant synergistic potential, particularly when combined with other bioactive compounds derived from traditional medicinal herbs. nih.gov A notable example is its interaction with cryptotanshinone (B1669641), a representative compound from Salvia miltiorrhiza Bunge. nih.govfrontiersin.org Senkyunolide I is primarily derived from Ligusticum striatum DC. frontiersin.org These two herbs are often used together in Traditional Chinese Medicine (TCM) formulations, such as the Guanxinning Tablet, to promote blood circulation and inhibit thrombosis. nih.govnih.gov

Laboratory studies utilizing a zebrafish model of endogenous thrombosis have demonstrated that the combination of Senkyunolide I and cryptotanshinone produces a synergistic antithrombotic effect that is greater than the additive effects of each compound administered alone. frontiersin.org While several compounds from the Guanxinning Tablet were screened, only Senkyunolide I and cryptotanshinone were able to significantly suppress chemically-induced thrombogenesis on their own, and their combined use markedly enhanced this effect. frontiersin.org This positive combination effect provides a scientific basis for the traditional pairing of these herbs in managing cardiovascular conditions related to blood stasis. nih.gov These findings suggest that Senkyunolide I and cryptotanshinone are key chemical constituents responsible for the synergistic antithrombotic actions observed with the combined herbal extracts. frontiersin.org

Table 1: Research Findings on Synergistic Antithrombotic Effects

| Compound Combination | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Senkyunolide I and Cryptotanshinone | Phenylhydrazine (PHZ)-induced thrombosis in Zebrafish | The combined application showed a significantly increased antithrombotic effect compared to the individual compounds, indicating synergy. | frontiersin.org |

| Extracts of L. striatum and S. miltiorrhiza | Zebrafish in vivo fluorescence screening | Demonstrated synergistic effects in regulating endogenous thrombosis. | nih.govnih.gov |

Elucidation of Molecular Mechanisms Underlying Synergistic Biological Actions (e.g., combined effects on oxidative stress, platelet activation, coagulation cascade)

The synergistic efficacy of Senkyunolide I and cryptotanshinone stems from their ability to modulate multiple pathological processes at different levels. nih.gov Further analysis suggests their cooperative effects in thrombosis involve several signaling pathways, including those related to oxidative stress, platelet activation, and the coagulation cascade. nih.govfrontiersin.org The compounds appear to regulate thrombus formation through distinct but complementary mechanisms. nih.gov

Oxidative Stress: Both Senkyunolide I and its isomers have been shown to attenuate oxidative damage by inhibiting the formation of reactive oxygen species and enhancing cellular resistance to oxidative stress. nih.govresearchgate.net This antioxidant activity is a key component of its synergistic action, as oxidative stress is closely linked to platelet hyperactivity and thrombosis. nih.gov

Platelet Activation: The combination targets platelet activation, a critical step in thrombus formation. nih.gov Cryptotanshinone treatment has been found to inhibit the expression of cyclooxygenase-1 (cox1), an enzyme involved in the synthesis of pro-aggregatory molecules. nih.gov It also substantially inhibits the expression of tumor necrosis factor-alpha (tnf-α), a proinflammatory cytokine associated with platelet hyperactivity. nih.gov

Coagulation Cascade: The synergistic action extends to the coagulation cascade, the series of enzymatic reactions that culminates in fibrin (B1330869) clot formation. nih.gov Senkyunolide I, specifically, has been shown to significantly inhibit the expression of coagulation factor VII (f7), a critical component of the extrinsic pathway of coagulation. nih.gov Furthermore, the combined treatment of Senkyunolide I and cryptotanshinone leads to a dramatic decrease in the expression of coagulation factor II (f2), also known as thrombin, and a downregulation of the fibrinogen beta chain (fgb). nih.gov This multi-target regulation of both platelet and coagulation pathways underscores the potent synergistic mechanism of this compound combination. nih.gov

Table 2: Molecular Targets in Synergistic Antithrombotic Action

| Biological Process | Molecular Target | Effect of Combined/Individual Treatment | Compound Primarily Responsible | Reference |

|---|---|---|---|---|

| Platelet Activation | Cyclooxygenase-1 (cox1) | Inhibition of expression | Cryptotanshinone | nih.gov |

| Tumor necrosis factor-α (tnf-α) | Substantial inhibition of expression | Cryptotanshinone | nih.gov | |

| Coagulation Cascade | Coagulation Factor VII (f7) | Significant inhibition of expression | Senkyunolide I | nih.gov |

| Coagulation Factor II (f2, Thrombin) | Dramatically decreased expression | Combined Treatment | nih.gov | |

| Fibrinogen beta chain (fgb) | Downregulated expression | Senkyunolide I | nih.gov |

Future Directions and Research Perspectives for Senkyunolide S

Integration of Advanced Omics Technologies (e.g., metabolomics, transcriptomics, proteomics) for Systems-Level Understanding

Metabolomics: Targeted metabolomics studies can be designed to meticulously track the metabolic fate of Senkyunolide S in vivo and in vitro. By employing high-resolution mass spectrometry techniques, such as UHPLC-Q-Exactive Orbitrap HRMS, researchers can identify its specific metabolites, map its biotransformation pathways, and determine its pharmacokinetic profile with high precision nih.gov. This would clarify how the compound is processed and whether its metabolites possess their own biological activities.

Transcriptomics and Proteomics: To move beyond metabolic profiling, transcriptomic and proteomic analyses are essential. By treating specific cell lines or animal models with purified this compound, researchers can measure genome-wide changes in gene expression (transcriptomics) and protein abundance (proteomics). This approach can reveal the signaling pathways and cellular processes modulated by the compound. For instance, in studies of the Juanbi Qianggu Formula, which contains this compound, proteomics has been used to understand its effects on rheumatoid arthritis models researchgate.net. Similar focused studies on this compound could uncover its precise mechanism of action, identifying the key genes and proteins that mediate its effects.

The true power of this approach lies in multi-omics integration. By combining metabolomic, transcriptomic, and proteomic data, researchers can construct comprehensive models of how this compound impacts cellular function, from gene transcription to protein activity and metabolic output nih.govnih.gov.

Table 1: Application of Omics Technologies in Research of Formulas Containing this compound

| Omics Technology | Application in Current Research | Proposed Future Direction for this compound | Key Research Questions | Reference |

|---|---|---|---|---|

| Metabolomics | Identification of this compound as a blood-absorbed constituent in non-targeted analysis of Taohong Siwu Decoction. | Targeted metabolomic studies to map the specific metabolic pathways and identify unique metabolites of purified this compound. | What are the primary metabolic products of this compound? How quickly is it metabolized? | nih.gov |

| Transcriptomics | Analysis of gene expression changes in disease models treated with complex formulas. | Use of RNA-sequencing on cell models treated with isolated this compound to identify differentially expressed genes. | Which genes are up- or down-regulated by this compound? What signaling pathways are implicated? | researchgate.net |

| Proteomics | Used to investigate protein-level changes in rheumatoid arthritis models treated with the Juanbi Qianggu Formula. | Quantitative proteomic analysis (e.g., using mass spectrometry) to identify protein targets directly or indirectly modulated by this compound. | Does this compound alter the expression of key inflammatory or fibrotic proteins? | researchgate.net |

Application of Network Pharmacology Approaches to Elucidate Multitarget Mechanisms

Network pharmacology is a powerful computational approach used to understand how compounds exert their effects through complex biological networks. This method is particularly well-suited for analyzing components of traditional medicines, which often act on multiple protein targets simultaneously. Several studies have already applied network pharmacology to formulas containing this compound, such as Foshou San and Taohong Siwu Decoction, to explore their mechanisms in treating conditions like endometriosis and hepatic fibrosis nih.govnih.gov.

These studies typically involve predicting the protein targets of all identified chemical constituents and mapping them to disease-associated pathways nih.gov. However, a crucial future direction is to apply this methodology specifically to this compound. By isolating this compound in computational models, researchers can predict its unique target profile and disentangle its specific contribution from the synergistic effects of the broader formula. This would allow for the generation of testable hypotheses about its primary mechanisms of action.

The process involves:

Target Prediction: Using databases and computational algorithms to identify potential protein targets of this compound based on its chemical structure.

Network Construction: Building a "compound-target-disease" network to visualize the interactions between this compound, its predicted targets, and proteins associated with specific biological processes.

Pathway Analysis: Performing enrichment analysis on the identified targets to determine which signaling pathways (e.g., MAPK, PI3K-Akt) are most likely to be affected nih.gov.

Furthermore, these predictions can be strengthened by integrating molecular docking simulations. Molecular docking has been used to assess the binding affinity between this compound and specific protein targets, providing computational validation for predicted interactions researchgate.net. This integrated approach can efficiently guide subsequent experimental validation, saving significant time and resources.

Table 2: Network Pharmacology Workflow for Future this compound Research

| Step | Description | Tools and Databases | Desired Outcome | Reference |

|---|---|---|---|---|

| 1. Target Identification | Predict potential protein targets of this compound based on its structure. | SEA, TCMSP, UniProt | A list of putative protein targets for this compound. | nih.gov |

| 2. Network Construction | Build interaction networks connecting this compound to its targets and relevant disease pathways. | Cytoscape software | A visual map of the compound's potential biological interactions. | researchgate.net |

| 3. Functional Analysis | Identify key biological pathways and processes modulated by the predicted targets. | Gene Ontology (GO), KEGG Pathway Analysis | Insight into the potential multitarget mechanism of action. | nih.gov |

| 4. Computational Validation | Use molecular docking to simulate the binding of this compound to high-priority targets. | PyMOL, Schrödinger software | Prediction of binding affinity and stability, prioritizing targets for experimental validation. | nih.govresearchgate.net |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

While omics and network pharmacology can generate robust hypotheses, validation requires sophisticated biological models. Future research on this compound must move beyond simple cell culture systems to more physiologically relevant advanced models.

Advanced In Vitro Models: The development of 3D cell cultures, spheroids, and organ-on-a-chip systems offers a prime opportunity to study the effects of this compound in a more human-like context. For example, based on findings that formulas containing this compound may act on hepatic fibrosis, researchers could develop a "liver-on-a-chip" model with co-cultured hepatocytes and hepatic stellate cells nih.gov. This would allow for detailed mechanistic studies on the compound's potential anti-fibrotic effects, including its impact on cell-cell communication and extracellular matrix deposition, under controlled, microfluidic conditions.

Advanced In Vivo Models: For in vivo validation, the use of genetically engineered or highly specific disease models is a critical next step. For instance, the CCl4-induced liver fibrosis mouse model has been used to validate the efficacy of the Taohong Siwu Decoction nih.gov. Future studies could use this same model to test the effects of purified this compound, allowing researchers to determine if this single compound can replicate any of the therapeutic effects observed with the full formula. Such studies would provide crucial evidence of its standalone activity and validate the targets identified through computational methods.

Exploration of Targeted Delivery Systems for Enhanced Research Bioavailability

A fundamental challenge for many natural compounds is poor bioavailability, which can limit their effectiveness in research models. While the specific pharmacokinetic profile of this compound has not been detailed, related phthalides are known to have issues with stability or absorption. Therefore, a practical and necessary avenue of future research is the exploration of targeted delivery systems to enhance the bioavailability of this compound for experimental purposes.

This research would not be for clinical application but to create more reliable and effective tools for preclinical studies. By encapsulating this compound in delivery vehicles such as nanoparticles, liposomes, or nanoemulsions, researchers could:

Improve Solubility and Stability: Protect the compound from degradation in biological fluids and improve its solubility.

Enhance Bioavailability: Increase its absorption and circulation time in animal models, ensuring that adequate concentrations reach the target tissues.

Enable Targeted Delivery: Functionalize the surface of nanoparticles with specific ligands to direct this compound to a particular organ or cell type (e.g., the liver in a fibrosis model).

Developing these advanced formulations would allow for more accurate and reproducible results in mechanistic studies by ensuring consistent and targeted exposure of the biological system to this compound. This foundational work is essential to unlock the full potential of the compound in a research setting.

Q & A

Q. How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s polypharmacology?

- Theoretical framework : Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify affected biological processes. Validate findings with qPCR or western blotting .

- Data integration : Apply systems biology tools (e.g., Cytoscape) to map compound-target-disease networks .

Literature and Reproducibility Guidelines

Q. How to ensure reproducibility when replicating this compound extraction protocols from literature?

- Methodological guidance : Request raw chromatograms and spectral data from original authors. Validate methods using the same plant accession and extraction equipment .

- Reporting standards : Adhere to MIAME (Minimum Information About a Microarray Experiment) or analogous guidelines for phytochemical studies .

Q. What criteria should guide the selection of this compound studies for systematic reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.